Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
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Overview
Description
“Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” is a chemical compound with the IUPAC name “methyl 5-(trimethylsilyl)isoxazole-3-carboxylate”. It has a molecular weight of 199.28 . This compound is not commonly found in nature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3
.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is utilized as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been involved in the creation of 1,2,4-triazole derivatives through the coupling of trimethylsilyl derivatives with other organic compounds, followed by amination and deprotection steps to yield carboxamides (Lin & Liu, 1984). This process exemplifies its utility in constructing complex molecular structures from simpler precursors.
Antagonists for Drug Abuse Treatment
In the development of mGluR5 antagonists for the treatment of drug abuse, this compound derivatives have been synthesized as part of structure-activity relationship studies. These derivatives are obtained through chemical modifications, showcasing the compound's versatility as a building block in medicinal chemistry (Iso & Kozikowski, 2006).
Synthesis of Functionalizable Oxazoles
The compound also serves as a starting material in a three-step method for synthesizing functionalizable oxazoles. This method demonstrates the ability to generate diverse oxazole derivatives, which are crucial in various chemical and pharmaceutical applications (Pankova et al., 2015).
Facilitating Chemical Transformations
Its utility extends to facilitating chemical transformations, such as regioselective halo- and carbodesilylation reactions, where it acts as a precursor for further chemical modifications (Effenberger & Krebs, 1984). Additionally, it plays a role in the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, indicating its importance in generating compounds with potential biological activities (Ozaki et al., 1983).
Safety and Hazards
The safety information for “Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate” indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3Si/c1-11-8(10)6-5-7(12-9-6)13(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENWQZBBEMUICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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